1-(4-Iodo-3-methylphenyl)-2,5-dimethyl-1H-pyrrole-3-carbaldehyde

Lipophilicity Drug-likeness Medicinal chemistry

1-(4-Iodo-3-methylphenyl)-2,5-dimethyl-1H-pyrrole-3-carbaldehyde (CAS 423750-08-7; ChemBridge ID: is a heterocyclic small-molecule building block featuring a 1,2,5-trisubstituted pyrrole-3-carbaldehyde core bearing a 4-iodo-3-methylphenyl N-substituent. With a molecular formula of C₁₄H₁₄INO and a molecular weight of 339.17 g/mol, the compound contains a synthetically versatile aldehyde functionality at the 3-position of the pyrrole ring, methyl groups at the 2- and 5-positions that provide steric shielding and metabolic stability, and a reactive aryl iodide moiety that enables downstream diversification via transition-metal-catalyzed cross-coupling.

Molecular Formula C14H14INO
Molecular Weight 339.17 g/mol
CAS No. 423750-08-7
Cat. No. B3060472
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(4-Iodo-3-methylphenyl)-2,5-dimethyl-1H-pyrrole-3-carbaldehyde
CAS423750-08-7
Molecular FormulaC14H14INO
Molecular Weight339.17 g/mol
Structural Identifiers
SMILESCC1=CC(=C(N1C2=CC(=C(C=C2)I)C)C)C=O
InChIInChI=1S/C14H14INO/c1-9-6-13(4-5-14(9)15)16-10(2)7-12(8-17)11(16)3/h4-8H,1-3H3
InChIKeyRUSGOYZIEBVYFJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

423750-08-7 – 1-(4-Iodo-3-methylphenyl)-2,5-dimethyl-1H-pyrrole-3-carbaldehyde: Core Chemical Identity and Research Classification


1-(4-Iodo-3-methylphenyl)-2,5-dimethyl-1H-pyrrole-3-carbaldehyde (CAS 423750-08-7; ChemBridge ID: 5962951) is a heterocyclic small-molecule building block featuring a 1,2,5-trisubstituted pyrrole-3-carbaldehyde core bearing a 4-iodo-3-methylphenyl N-substituent . With a molecular formula of C₁₄H₁₄INO and a molecular weight of 339.17 g/mol, the compound contains a synthetically versatile aldehyde functionality at the 3-position of the pyrrole ring, methyl groups at the 2- and 5-positions that provide steric shielding and metabolic stability, and a reactive aryl iodide moiety that enables downstream diversification via transition-metal-catalyzed cross-coupling . It is primarily cataloged as a screening compound and medicinal chemistry intermediate, supplied as a solid with a typical purity specification of ≥95% .

Why Generic Substitution Is Not Advisable When Sourcing 1-(4-Iodo-3-methylphenyl)-2,5-dimethyl-1H-pyrrole-3-carbaldehyde (423750-08-7)


Within the 1-aryl-2,5-dimethyl-1H-pyrrole-3-carbaldehyde scaffold family, subtle changes to the N-aryl substitution pattern produce pronounced shifts in physicochemical properties, synthetic reactivity, and potential biological profile—making simple analog interchange a high-risk procurement strategy. The 4-iodo substituent confers distinct advantages in palladium-catalyzed cross-coupling reactivity relative to bromo or chloro analogs, owing to the lower carbon–halogen bond dissociation energy and faster oxidative addition kinetics of aryl iodides [1]. The additional 3-methyl group on the phenyl ring modulates lipophilicity and steric environment compared to the des-methyl 4-iodophenyl analog (CAS 241488-81-3), altering both LogP and target-binding topography. Even within the halogen series—iodo (423750-08-7) versus bromo (CAS 347331-84-4)—the 47 Da molecular weight difference and divergent polarizability affect HPLC retention, formulation behavior, and procurement economics on a per-mole basis. These quantifiable differences mean that protocols optimized for the iodo derivative cannot be assumed transferable to its bromo, chloro, or des-methyl counterparts without re-validation of reaction yields, purification conditions, and biological readouts [1].

Quantitative Differentiation Evidence: 1-(4-Iodo-3-methylphenyl)-2,5-dimethyl-1H-pyrrole-3-carbaldehyde (423750-08-7) Versus Structural Analogs


LogP Lipophilicity Differential: Iodo-Methylphenyl vs. Des-Methyl and Tert-Butyl Analogs

The target compound exhibits a computed LogP of 3.82, positioning it in a favorable lipophilicity window for drug-like physicochemical profiles . This value is 0.56 LogP units higher than the des-methyl 4-iodophenyl analog (LogP = 3.26, CAS 241488-81-3), reflecting the contribution of the methyl substituent to membrane permeability potential [1]. Conversely, the compound is 1.70 LogP units less lipophilic than the 4-tert-butylphenyl analog (LogP = 5.52, CAS not specified), which may exceed typical oral bioavailability guidelines . The ~0.6 LogP increment over the des-methyl comparator corresponds to an approximately four-fold increase in calculated octanol-water partition coefficient, a magnitude sufficient to influence Caco-2 permeability and plasma protein binding in lead optimization campaigns.

Lipophilicity Drug-likeness Medicinal chemistry

Molecular Weight and Density Differential: Iodo vs. Bromo Analog Impact on Formulation and Handling

The target iodo compound (MW = 339.17 g/mol, density = 1.51 g/cm³) presents a +47.00 Da molecular weight increase and a +0.22 g/cm³ density increment over its direct bromo analog (MW = 292.17 g/mol, density = 1.29 g/cm³ estimated, CAS 347331-84-4) [1]. This 16% molecular weight differential has direct procurement relevance: when purchasing on a molar basis (as is standard for reaction stoichiometry), 1 gram of the iodo compound provides 2.95 mmol of material, while 1 gram of the bromo analog yields 3.42 mmol—a 16% reduction in molar value per unit mass for the iodo derivative. The higher density of the iodo compound (1.51 vs. ~1.29 g/cm³) also affects volumetric dispensing in automated liquid-handling or solid-dispensing platforms commonly used in high-throughput screening and parallel synthesis.

Physicochemical characterization Sample handling Procurement specification

Cross-Coupling Reactivity Advantage: Aryl Iodide vs. Aryl Bromide in Palladium-Catalyzed Transformations

The 4-iodo substituent on the target compound provides a well-established reactivity advantage in palladium-catalyzed cross-coupling reactions (Suzuki-Miyaura, Sonogashira, Heck, Buchwald-Hartwig) compared to the corresponding bromo analog [1]. Aryl iodides undergo oxidative addition to Pd(0) approximately 100–1000 times faster than aryl bromides, a difference rooted in the lower C–I bond dissociation energy (~57 kcal/mol) versus C–Br (~71 kcal/mol). For the broader class of iodo-substituted pyrrole-3-carbaldehydes, Suzuki-Miyaura couplings with aryl boronic acids proceed with >90% efficiency under mild conditions (e.g., Pd(PPh₃)₄, K₂CO₃, DMF/H₂O), whereas the bromo derivative achieves ~85% coupling efficiency under analogous protocols . The 4-iodo-3-methylphenyl moiety specifically enhances utility in cross-coupling reactions due to the reactive iodine substituent, enabling sequential or orthogonal coupling strategies when combined with the aldehyde handle [1].

Cross-coupling Synthetic chemistry Building block diversification

GHS Hazard Profile and Safe-Handling Differential: Iodo vs. Bromo Analog Toxicity Classification

The target iodo compound is classified as not hazardous for DOT/IATA transport purposes , whereas the structurally analogous bromo derivative (CAS 347331-84-4) carries GHS07 hazard pictograms with explicit H302 (harmful if swallowed), H315 (causes skin irritation), H319 (causes serious eye irritation), and H335 (may cause respiratory irritation) hazard statements . This differential in regulatory hazard classification has operational implications: procurement of the iodo compound may involve fewer shipping restrictions, simplified customs documentation, and reduced personal protective equipment (PPE) requirements during routine laboratory handling compared to the bromo analog. The absence of GHS hazard classification for the iodo compound does not imply absence of toxicity, but the explicit hazard labeling burden on the bromo analog represents a verifiable difference in regulatory handling requirements that affects institutional chemical hygiene planning and procurement compliance workflows.

Safety assessment Regulatory compliance Laboratory procurement

Computed Polar Surface Area and Rotatable Bond Uniformity Within the Scaffold Family: Baseline for Bioavailability Prediction

The target compound has a topological polar surface area (tPSA) of 22.0 Ų and 2 rotatable bonds . These values are identical to those of the 4-tert-butylphenyl analog (tPSA = 22.0 Ų) and the des-methyl 4-iodophenyl analog (PSA = 22.0 Ų) [1], confirming that N-aryl substitution variance within this scaffold family does not alter the core tPSA or rotatable bond count. This parameter constancy establishes a controlled baseline for lead optimization: any differences observed in cellular permeability, solubility, or oral bioavailability between analogs can be primarily attributed to lipophilicity (LogP) effects rather than changes in hydrogen-bonding capacity or molecular flexibility. The tPSA value of 22.0 Ų falls well below the 140 Ų threshold commonly associated with good oral bioavailability, indicating favorable intrinsic membrane permeability potential across the entire analog series .

Drug-likeness ADME prediction Lead optimization

Purity Specification Benchmarking Across Commercial Suppliers: 95% vs. 98% Grade Availability

Commercial availability of the target compound spans two purity grades: a standard 95% specification offered by AKSci, BOC Sciences, Hit2Lead (ChemBridge), and Combi-Blocks , and a higher NLT 98% grade available from MolCore . The 95% grade is priced at approximately $25 per gram via Hit2Lead's promotional pricing , while the Fujifilm Wako (Combi-Blocks-sourced) 1 g unit is listed at ¥47,500 (~$320 USD) with a 2–3 week lead time . The bromo analog (CAS 347331-84-4) has a published price of £100.00 per gram from Fluorochem (approximately $127 USD), establishing the iodo compound as potentially more cost-effective on a per-gram basis via the Hit2Lead channel despite the higher molecular weight per mole . The existence of a 98% grade option provides a verifiable quality differentiation pathway for applications requiring higher purity, such as biophysical assays or crystallization trials.

Quality assurance Supplier qualification Procurement specification

Optimal Research and Procurement Application Scenarios for 1-(4-Iodo-3-methylphenyl)-2,5-dimethyl-1H-pyrrole-3-carbaldehyde (423750-08-7)


Diversifiable Screening Library Synthesis via Suzuki-Miyaura Cross-Coupling

The reactive 4-iodo substituent on the target compound makes it an ideal core scaffold for generating focused compound libraries through palladium-catalyzed Suzuki-Miyaura cross-coupling with diverse aryl and heteroaryl boronic acids. The class-level coupling efficiency of >90% for iodo-pyrrole-3-carbaldehydes [1], combined with the compound's LogP of 3.82 and tPSA of 22.0 Ų within drug-like property space , supports its use as a privileged diversification point in lead generation campaigns. Researchers can exploit the intact aldehyde functionality at the pyrrole 3-position for subsequent reductive amination, Knoevenagel condensation, or hydrazone formation after cross-coupling, enabling two-dimensional library expansion from a single building block. The availability of both 95% and 98% purity grades allows budget-conscious procurement for initial library synthesis (95% grade at $25/g) with the option to upgrade to higher purity for follow-up hit validation .

Fine-Tuning LogP in Lead Optimization Without Altering Core tPSA

The target compound occupies a strategic intermediate lipophilicity position (LogP = 3.82) between the more polar des-methyl 4-iodophenyl analog (LogP = 3.26) and the more lipophilic 4-tert-butylphenyl analog (LogP = 5.52) [2]. Critically, all three analogs share an identical tPSA of 22.0 Ų , allowing medicinal chemists to systematically probe the impact of lipophilicity on target affinity, cellular potency, and ADME properties without confounding changes in hydrogen-bonding capacity. This property constellation makes the compound suitable for matched molecular pair analysis (MMPA) studies where LogP is the primary variable, enabling clean SAR interpretation in lead optimization programs targeting intracellular or membrane-bound protein targets.

Reduced-Regulatory-Burden Procurement for High-Throughput Chemistry Facilities

For academic screening centers, core facilities, and industrial compound management groups that process large numbers of building blocks under standardized safety protocols, the non-DOT/IATA-hazardous classification of the iodo compound offers verifiable operational advantages over the GHS07-classified bromo analog (H302, H315, H319, H335) . The absence of hazard labeling reduces the administrative overhead associated with chemical inventory tracking, simplifies shipping and customs clearance for international collaborations, and may lower institutional insurance and storage compliance costs. When combined with the lower per-gram acquisition cost of the iodo compound ($25/g vs. ~$127/g for the bromo analog) , the operational and economic case for standardizing on the iodo derivative as the preferred halogenated building block within this scaffold family becomes compelling for procurement decision-makers managing compound acquisition budgets.

Orthogonal Functionalization for Medicinal Chemistry: Aldehyde Plus Aryl Iodide Dual Reactivity

The target compound uniquely combines two synthetically orthogonal reactive centers—a pyrrole-3-carbaldehyde and a 4-iodo-3-methylphenyl group—within a single building block [1]. The aldehyde enables condensation-based diversification (imine formation, Knoevenagel reactions, Grignard additions) without interference with the aryl iodide, while the aryl iodide can undergo palladium-catalyzed cross-coupling under conditions that leave the aldehyde intact. This orthogonality is preserved in the 3-methyl substitution pattern on the phenyl ring, which provides steric differentiation from the simpler 4-iodophenyl analog lacking the methyl group. Medicinal chemistry teams can exploit this dual reactivity to execute sequential diversification strategies—for example, Suzuki coupling at the iodide followed by reductive amination at the aldehyde—generating highly functionalized lead-like molecules from a single commercially available precursor in only two synthetic steps [1].

Quote Request

Request a Quote for 1-(4-Iodo-3-methylphenyl)-2,5-dimethyl-1H-pyrrole-3-carbaldehyde

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.